- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,
Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure
Nombre del producto:3-(4-bromophenoxy)propanoic acid
Número CAS:93670-18-9
MF:C9H9BrO3
Megavatios:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034
3-(4-bromophenoxy)propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(4-bromophenoxy)propanoic acid
- 3-(4-bromo-phenoxy)-propionic acid
- 3-(4-Brom-phenoxy)-propionsaeure
- 3-(4-Bromophenoxy)propanoic acid (ACI)
- Propionic acid, 3-(p-bromophenoxy)- (5CI)
- 3-(4-Bromophenoxy)propionic acid
- EN300-36302
- 3-(4-bromophenoxy)propanoicacid
- SCHEMBL1822418
- AKOS000131718
- 93670-18-9
- MFCD02295727
- SY123396
- Z240085156
- CS-0157428
- AN-829/13156514
- IGFOICGMVYKSCD-UHFFFAOYSA-N
- DA-25207
- AB01330730-02
- NCGC00336795-01
- DTXSID50428679
- AS-61073
-
- MDL: MFCD02295727
- Renchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- Clave inchi: IGFOICGMVYKSCD-UHFFFAOYSA-N
- Sonrisas: O=C(CCOC1C=CC(Br)=CC=1)O
Atributos calculados
- Calidad precisa: 243.97400
- Masa isotópica única: 243.97351g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 164
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5Ų
- Xlogp3: 2.1
Propiedades experimentales
- PSA: 46.53000
- Logp: 2.30260
3-(4-bromophenoxy)propanoic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-bromophenoxy)propanoic acid Datos Aduaneros
- Código HS:2918990090
- Datos Aduaneros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(4-bromophenoxy)propanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36302-2.5g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 2.5g |
$154.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 25g |
¥11709.0 | 2022-04-28 | |
eNovation Chemicals LLC | D917481-5g |
3-(4-Bromophenoxy)propanoic Acid |
93670-18-9 | 95% | 5g |
$370 | 2023-09-03 | |
Enamine | EN300-36302-0.25g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.25g |
$38.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 1g |
¥2414.00 | 2023-09-05 | ||
TRC | B805663-500mg |
3-(4-Bromophenoxy)Propanoic Acid |
93670-18-9 | 500mg |
$ 275.00 | 2022-04-02 | ||
Enamine | EN300-36302-0.1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.1g |
$26.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 5g |
¥3909.0 | 2022-04-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 5g |
¥7243.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
924.0CNY | 2021-07-17 |
3-(4-bromophenoxy)propanoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated
Referencia
- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck ReactionAustralian Journal of Chemistry, 2010, 63(11), 1582-1593,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
Referencia
- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine LigandJournal of Organic Chemistry, 2019, 84(13), 8638-8645,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
Referencia
- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindolesTetrahedron, 2017, 73(27-28), 3913-3922,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhABioorganic Chemistry, 2015, 59, 151-167,
Métodos de producción 9
Condiciones de reacción
Referencia
- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface CoverageChemistry - An Asian Journal, 2015, 10(9), 1926-1931,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C
Referencia
- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanonesTetrahedron Letters, 2021, 82,,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Referencia
- Preparation method of 6-bromo-4-hydro chromone, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Referencia
- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiationHebei Daxue Xuebao, 2008, 28(4), 399-402,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
3-(4-bromophenoxy)propanoic acid Raw materials
- 3-Bromopropionic acid
- 3-Chloropropanoic acid
- 3-Phenoxypropanoic Acid
- 3-(4-Bromophenoxy)propanenitrile
3-(4-bromophenoxy)propanoic acid Preparation Products
3-(4-bromophenoxy)propanoic acid Literatura relevante
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
93670-18-9 (3-(4-bromophenoxy)propanoic acid) Productos relacionados
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):257.0/910.0